WYE-23 mTOR Enzymatic Potency Compared to WYE-354, WYE-687, and WYE-132
WYE-23 inhibits mTOR kinase with an IC50 of 0.45 nM, placing it among the sub-nanomolar potent ATP-competitive mTOR inhibitors [1]. In direct cross-study comparison, WYE-23 is approximately 10-fold more potent than WYE-354 (IC50 = 4–5 nM) , approximately 15-fold more potent than WYE-687 (IC50 = 7 nM) , and approximately 2.4-fold less potent than WYE-132 (IC50 = 0.19 nM) [2]. This positioning within the WYE-series potency hierarchy enables researchers to select the appropriate potency tier for their specific experimental design.
| Evidence Dimension | mTOR enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.45 nM |
| Comparator Or Baseline | WYE-354: IC50 = 4–5 nM; WYE-687: IC50 = 7 nM; WYE-132: IC50 = 0.19 nM |
| Quantified Difference | 10-fold more potent than WYE-354; 15-fold more potent than WYE-687; 2.4-fold less potent than WYE-132 |
| Conditions | Biochemical kinase assay; ATP-competitive binding |
Why This Matters
Sub-nanomolar potency enables lower compound concentrations in cellular assays, reducing solvent toxicity and off-target accumulation.
- [1] Zask A, Verheijen JC, Curran K, et al. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines. J Med Chem. 2009;52(16):5013-5016. View Source
- [2] Antpedia. WYE-132 Product Information. View Source
